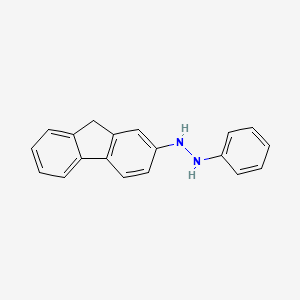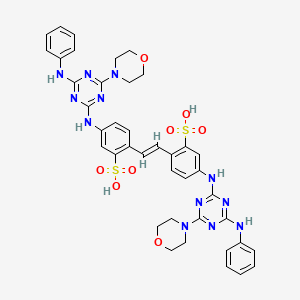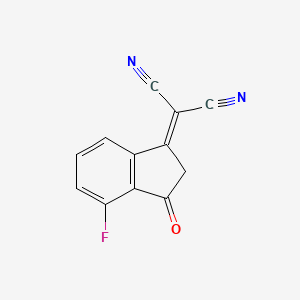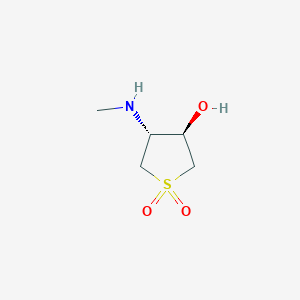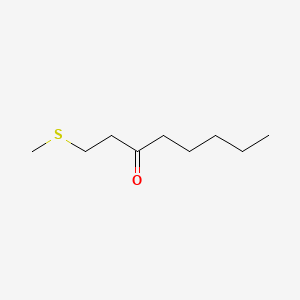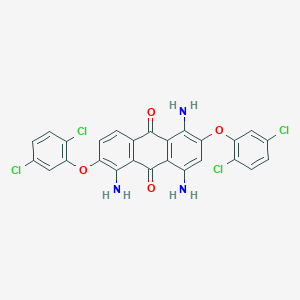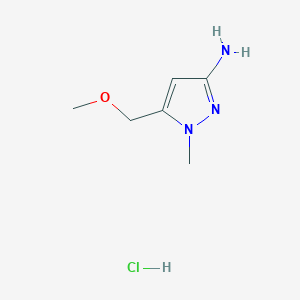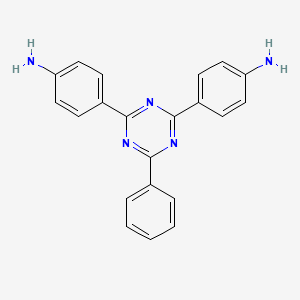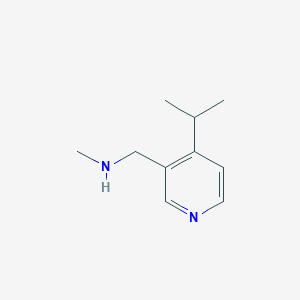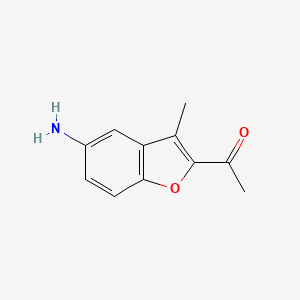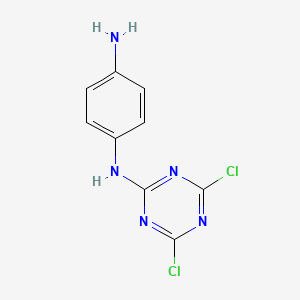
N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with two chlorine atoms and a benzene ring substituted with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of chlorine atoms by the amine group. The reaction is performed in a suitable solvent, such as acetone or dioxane, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient mixing and temperature control systems ensures the consistency and quality of the compound produced .
化学反応の分析
Types of Reactions
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in solvents such as acetone, dioxane, or dichloroethane, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include other triazine derivatives such as:
- 4,6-Dichloro-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 4,6-Diazido-1,3,5-triazine .
Uniqueness
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both triazine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
83372-60-5 |
|---|---|
分子式 |
C9H7Cl2N5 |
分子量 |
256.09 g/mol |
IUPAC名 |
4-N-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14,15,16) |
InChIキー |
WYVZSGZYQXOJKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


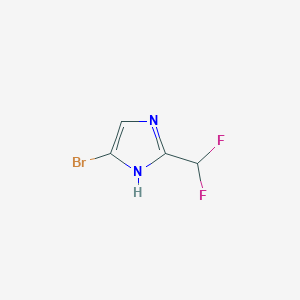
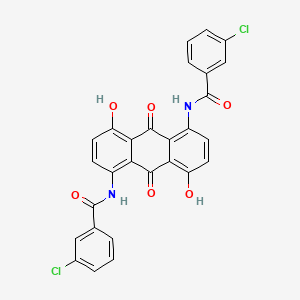
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
